3-(2-Methylpropoxy)aniline

Description

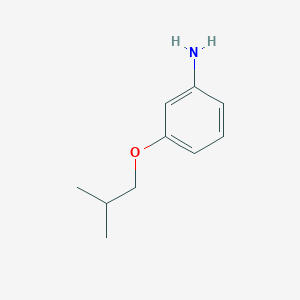

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYOPVIODQBPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424557 | |

| Record name | 3-(2-methylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37532-43-7 | |

| Record name | 3-(2-methylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(2-Methylpropoxy)aniline (CAS No. 37532-43-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 3-(2-Methylpropoxy)aniline, a versatile aromatic amine with significant potential in synthetic chemistry and drug discovery. By delving into its chemical properties, synthesis, and potential applications, this document serves as a crucial resource for professionals engaged in cutting-edge research and development.

Introduction: The Strategic Importance of Substituted Anilines

Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry. Their inherent biological activity and synthetic tractability make them privileged structures in the design of novel therapeutic agents. The strategic substitution on the aniline ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity, which are critical determinants of a drug candidate's success.[1] 3-(2-Methylpropoxy)aniline, with its isobutoxy substituent at the meta position, presents a unique combination of steric and electronic features that can be exploited in the design of selective and potent bioactive molecules. The isobutoxy group can influence the molecule's conformation and interaction with biological targets, potentially offering advantages over more common alkoxy substituents.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is paramount for its application in research and development. The properties of 3-(2-Methylpropoxy)aniline are summarized in the table below.

| Property | Value | Source |

| CAS Number | 37532-43-7 | PubChem |

| Molecular Formula | C₁₀H₁₅NO | PubChem |

| Molecular Weight | 165.23 g/mol | PubChem |

| IUPAC Name | 3-(2-methylpropoxy)aniline | PubChem |

| Synonyms | 3-Isobutoxyaniline, 3-Isobutoxyphenylamine | PubChem |

| Appearance | Expected to be a liquid at room temperature | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Expected to be slightly soluble in water, soluble in organic solvents | Inferred from aniline properties[2] |

Synthesis of 3-(2-Methylpropoxy)aniline: A Plausible and Efficient Route

Proposed Synthetic Pathway: Williamson Ether Synthesis

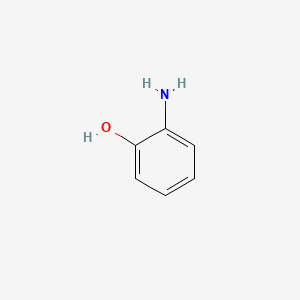

The proposed two-step synthesis involves the deprotonation of the phenolic hydroxyl group of 3-aminophenol to form a phenoxide, followed by nucleophilic substitution with an isobutyl halide.

Diagram of the Proposed Synthesis Workflow

Caption: Proposed Williamson ether synthesis of 3-(2-Methylpropoxy)aniline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on standard Williamson ether synthesis conditions and should be optimized for safety and yield in a laboratory setting.

Materials:

-

3-Aminophenol

-

Sodium Hydroxide (or another suitable base like potassium carbonate)

-

Isobutyl bromide

-

Ethanol (or another suitable solvent like Dimethylformamide)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Deprotonation of 3-Aminophenol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminophenol in a suitable solvent like ethanol.

-

Add an equimolar amount of a strong base, such as sodium hydroxide, to the solution.

-

Stir the mixture at room temperature for a designated period to ensure the complete formation of the sodium 3-aminophenoxide intermediate. The choice of solvent and base is critical; a polar aprotic solvent like DMF might be preferred to accelerate the subsequent SN2 reaction.[5]

-

-

Alkylation with Isobutyl Bromide:

-

To the solution containing the sodium 3-aminophenoxide, add a slight excess (e.g., 1.1 equivalents) of isobutyl bromide dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is expected to proceed via an SN2 mechanism.[3]

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like diethyl ether.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-(2-Methylpropoxy)aniline by vacuum distillation or column chromatography on silica gel to yield the final product.

-

Causality Behind Experimental Choices:

-

Choice of Base: A strong base is required to deprotonate the phenolic hydroxyl group, which is more acidic than the amino group.

-

Choice of Alkylating Agent: A primary alkyl halide like isobutyl bromide is chosen to favor the SN2 reaction and minimize the competing E2 elimination pathway.[3]

-

Solvent Selection: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents can accelerate SN2 reactions.[5]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isobutoxy group protons, and the amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons | 6.5 - 7.2 | Multiplet | 4H |

| -O-CH₂- (isobutoxy) | ~3.8 | Doublet | 2H |

| -CH- (isobutoxy) | ~2.0 | Multiplet | 1H |

| -CH₃ (isobutoxy) | ~1.0 | Doublet | 6H |

| -NH₂ | 3.5 - 4.5 | Broad singlet | 2H |

The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of both the amino and isobutoxy groups. The -NH₂ proton signal is often broad and its chemical shift can vary with solvent and concentration.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 155 - 160 |

| Aromatic C-N | 145 - 150 |

| Aromatic C-H | 100 - 130 |

| -O-CH₂- (isobutoxy) | 70 - 75 |

| -CH- (isobutoxy) | 28 - 32 |

| -CH₃ (isobutoxy) | 18 - 22 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[7][8]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (ether) | 1000 - 1300 |

| C-N stretch (amine) | 1250 - 1350 |

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 165. The fragmentation pattern would likely involve the loss of the isobutyl group or cleavage of the ether bond.[9]

Applications in Drug Development: A Scaffold for Innovation

While specific applications of 3-(2-Methylpropoxy)aniline in drug development are not extensively documented, the broader class of substituted anilines serves as a critical scaffold in the design of various therapeutic agents, particularly kinase inhibitors.[10][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Potential as a Kinase Inhibitor Scaffold

The aniline core can act as a "hinge-binder" in many kinase inhibitors, forming crucial hydrogen bonds with the kinase's hinge region. The substituent at the meta-position, in this case, the isobutoxy group, can be directed towards the solvent-exposed region or a specific hydrophobic pocket of the kinase, thereby influencing the compound's potency and selectivity.[12]

Diagram of a Generic Kinase Inhibitor Interaction

Caption: Aniline scaffold as a hinge binder in a generic kinase active site.

The isobutoxy group of 3-(2-Methylpropoxy)aniline could be advantageous in several ways:

-

Improved Lipophilicity: The alkyl ether can increase the molecule's lipophilicity, potentially enhancing cell membrane permeability.

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than other functional groups.

-

Enhanced Selectivity: The size and shape of the isobutoxy group may allow for selective binding to the target kinase over other closely related kinases, reducing off-target effects.

A Building Block for Diverse Bioactive Molecules

Beyond kinase inhibitors, the aniline scaffold is present in a wide array of drugs targeting various receptors and enzymes. The amino group of 3-(2-Methylpropoxy)aniline provides a reactive handle for further chemical modifications, allowing for its incorporation into more complex molecular architectures. This makes it a valuable building block for generating compound libraries for high-throughput screening in drug discovery programs.[13]

Safety and Handling

General Safety Precautions:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[15] Avoid contact with skin, eyes, and clothing.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]

-

Toxicity: Anilines can be toxic if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.[2] Chronic exposure may have more severe health effects.

Conclusion: A Promising Yet Underexplored Molecule

3-(2-Methylpropoxy)aniline represents a chemical entity with considerable untapped potential. Its straightforward synthesis from common starting materials, coupled with the desirable physicochemical properties imparted by the isobutoxy group, makes it an attractive building block for medicinal chemists and researchers. While its specific biological activities remain to be fully elucidated, the established importance of the substituted aniline scaffold in drug discovery suggests that 3-(2-Methylpropoxy)aniline is a promising candidate for the development of novel therapeutics. Further investigation into its synthesis, characterization, and biological evaluation is warranted to unlock its full potential.

References

- CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google P

-

Preparation of 3-aminophenol - PrepChem.com. [Link]

-

3-aminophenol – Knowledge and References - Taylor & Francis. [Link]

-

Aniline replacement in drug-like compounds - Cresset Group. [Link]

-

Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening - PubMed. [Link]

-

Safety Data Sheet: Aniline - Carl ROTH. [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

- Learning Guide for Chapter 3 - Infrared Spectroscopy - Utah Tech University. (URL not available)

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. [Link]

- Aniline - Rutgers University. (URL not available)

-

-

Infrared spectroscopy - The Royal Society of Chemistry. [Link]

-

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (URL not available)

-

Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

-

Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold - ResearchGate. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. [Link]

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (URL not available)

- WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google P

-

MSBNK-UvA_IBED-UI000201 - MassBank. [Link]

-

Williamson Ether Synthesis - Chemistry Steps. [Link]

-

Aniline - Hazardous Substance Fact Sheet - New Jersey Department of Health. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. [Link]

-

Three main products observed in the reductive amination of benzaldehyde... - ResearchGate. [Link]

- Infrared Spectroscopy - CDN. (URL not available)

-

9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. [Link]

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI. [Link]

-

Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis b - SciRP.org. [Link]

- 3 - Safety Data Sheet - GFS Chemicals. (URL not available)

-

Williamson Ether Synthesis - J&K Scientific LLC. [Link]

- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. (URL not available)

-

Recent Advances in Structural Modification Strategies for Lead Optimization of Tyrosine Kinase Inhibitors to Explore Novel Anticancer Agents - PubMed. [Link]

- Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (URL not available)

-

14.3 Interpreting More IR Spectra | Organic Chemistry - YouTube. [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. [Link]

-

1-Butanol, 3-methyl- - the NIST WebBook - National Institute of Standards and Technology. [Link]

- NMR shifts 1H -general.cdx - Chemistry Connected. (URL not available)

-

The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene - SciELO. [Link]

-

Williamson Ether Synthesis - YouTube. [Link]

-

3-(2-Methoxyethoxy)aniline | C9H13NO2 | CID 16640686 - PubChem. [Link]

- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (URL not available)

- Chemical shifts. (URL not available)

-

3-Anilinopropionitrile | C9H10N2 | CID 14100 - PubChem. [Link]

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. nj.gov [nj.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemistryconnected.com [chemistryconnected.com]

- 7. edu.rsc.org [edu.rsc.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. scirp.org [scirp.org]

- 10. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. carlroth.com [carlroth.com]

- 15. ipo.rutgers.edu [ipo.rutgers.edu]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(Isobutoxyaniline): Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 3-(isobutoxyaniline), a key aniline derivative with significant applications in organic synthesis and drug development. The document details its molecular structure, physicochemical properties, and a robust, field-proven protocol for its synthesis via the Williamson ether synthesis. Furthermore, it covers essential spectroscopic characterization techniques, quality control methodologies, and highlights its role as a versatile building block in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, actionable insights.

Introduction: Chemical Identity and Significance

3-(Isobutoxyaniline), also known by its IUPAC name 3-(2-methylpropoxy)aniline, is an aromatic organic compound. It belongs to the class of aniline derivatives, which are fundamental building blocks in the synthesis of a wide range of more complex molecules. Aniline and its derivatives are crucial intermediates in the production of dyes, polymers, and notably, pharmaceuticals.[1] The structure of 3-(isobutoxyaniline) is characterized by an aniline core with an isobutoxy group attached at the meta-position of the benzene ring. This specific arrangement of functional groups—a nucleophilic amino group and a lipophilic isobutoxy ether—makes it a valuable intermediate for creating diverse molecular architectures with potential biological activities.

The presence of both an amine and an ether linkage on the aromatic ring provides two key points for chemical modification, allowing for its incorporation into a variety of lead compounds during the drug discovery process. Its utility is rooted in the ability to serve as a scaffold upon which further chemical complexity can be built to achieve desired pharmacological profiles.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of 3-(isobutoxyaniline) consists of a central benzene ring substituted with an amino group (-NH₂) and an isobutoxy group (-O-CH₂-CH(CH₃)₂). The "3-" or meta substitution pattern indicates that these two groups are separated by one carbon atom on the aromatic ring. This spatial arrangement influences the molecule's electronic properties, reactivity, and steric profile, which are critical considerations in synthetic planning.

Caption: 2D molecular structure of 3-(isobutoxyaniline).

Physicochemical Data

A summary of the key physicochemical properties of 3-(isobutoxyaniline) and related compounds is presented below for reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO | [2] |

| Molecular Weight | 165.23 g/mol | [2] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and acetone.[3] | N/A |

Synthesis of 3-(Isobutoxyaniline): A Validated Protocol

Reaction Principle: The Williamson Ether Synthesis

The most direct and reliable method for synthesizing 3-(isobutoxyaniline) is the Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[4] The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[5][6]

The causality for selecting this pathway is clear:

-

High-Yield and Generality : It is a broadly applicable and well-understood reaction for forming C-O bonds.[7]

-

Accessible Starting Materials : The precursors, 3-aminophenol and an isobutyl halide (e.g., isobutyl bromide), are commercially available and relatively inexpensive.

-

Favorable Mechanism : 3-Aminophenol can be readily deprotonated at the hydroxyl group to form a potent phenoxide nucleophile. Isobutyl bromide is a primary alkyl halide, which is ideal for Sɴ2 reactions and minimizes the competing elimination side reaction.[6]

The two-step process involves:

-

Deprotonation : A base (e.g., sodium hydroxide or potassium carbonate) deprotonates the phenolic hydroxyl group of 3-aminophenol, forming the more nucleophilic sodium or potassium 3-aminophenoxide.

-

Nucleophilic Attack : The resulting phenoxide ion attacks the primary carbon of isobutyl bromide, displacing the bromide leaving group and forming the desired ether linkage.

Materials and Reagents

-

3-Aminophenol

-

Isobutyl bromide (1-bromo-2-methylpropane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Experimental Procedure

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.

-

Addition of Alkyl Halide : While stirring the suspension, add isobutyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction Execution : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone). Maintain reflux with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction : After the reaction is complete, allow the mixture to cool to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Liquid-Liquid Extraction : Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(isobutoxyaniline).

-

Purification : The crude product can be purified by column chromatography on silica gel or by vacuum distillation to obtain the pure compound.

Caption: Workflow for the synthesis and purification of 3-(isobutoxyaniline).

Applications in Drug Development and Research

Aniline derivatives are foundational in medicinal chemistry. The dual functionality of 3-(isobutoxyaniline) makes it a versatile starting point for the synthesis of various biologically active molecules.

-

As a Synthetic Intermediate : The amino group can be readily acylated, alkylated, or converted into a diazonium salt for further transformations (e.g., Sandmeyer reactions). The aromatic ring itself can undergo electrophilic substitution, although the positions will be directed by both the activating amino and alkoxy groups.

-

Scaffold for Bioactive Molecules : The isobutoxy group increases the lipophilicity of the molecule, which can be crucial for improving pharmacokinetic properties such as membrane permeability and metabolic stability. This moiety is found in various drug candidates. For instance, related structures are explored in the synthesis of kinase inhibitors, receptor modulators, and other therapeutic agents.[8][9] The development of new bioactive compounds often relies on the strategic modification of known scaffolds, and aniline derivatives are a rich source for such endeavors.[10]

Analytical Techniques for Quality Control

To ensure the identity and purity of synthesized 3-(isobutoxyaniline), which is critical for its use in subsequent research and development, a combination of spectroscopic and chromatographic techniques is employed. This constitutes a self-validating system for the protocol.

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation.

-

¹H NMR : Expected signals would include distinct peaks for the aromatic protons (with splitting patterns characteristic of a 1,3-disubstituted ring), a doublet for the two equivalent methyl groups of the isobutyl moiety, a multiplet for the single methine proton, a doublet for the methylene (-O-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR : Will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the presence of key functional groups. Characteristic stretches would include N-H stretches for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C-O-C stretches for the ether linkage (around 1050-1250 cm⁻¹).

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the molecular formula. The fragmentation pattern can also offer further structural information.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) : These chromatographic techniques are used to determine the purity of the final product by separating it from any unreacted starting materials or byproducts. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

Sources

- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Tert-butoxy)aniline | C10H15NO | CID 19389149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 8. Isoquinoline derivative 3 | C22H20F3N3O2 | CID 57525218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Development of a New Isoxsuprine Hydrochloride-Based Hydroxylated Compound with Potent Antioxidant and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 3-(2-Methylpropoxy)aniline

This guide provides a comprehensive technical overview of the expected spectral data for 3-(2-Methylpropoxy)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy characteristics of this compound. By synthesizing established spectroscopic principles with data from analogous structures, this guide offers a robust framework for the identification, characterization, and quality control of 3-(2-Methylpropoxy)aniline.

Introduction

3-(2-Methylpropoxy)aniline, a substituted aromatic amine, presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of an aniline moiety and an isobutoxy group dictates its chemical behavior and, consequently, its interaction with various spectroscopic techniques.[1][2] Accurate interpretation of its spectral data is paramount for confirming its molecular structure, assessing its purity, and understanding its role in chemical reactions. This guide will provide a detailed, predictive analysis of the mass spectrum, ¹H and ¹³C NMR spectra, and IR spectrum of 3-(2-Methylpropoxy)aniline, grounded in the fundamental principles of spectroscopy and supported by data from related compounds.

Molecular Structure and Properties

A thorough understanding of the molecular structure is the foundation for predicting and interpreting spectral data.

Caption: Molecular structure of 3-(2-Methylpropoxy)aniline.

Table 1: Chemical and Physical Properties of 3-(2-Methylpropoxy)aniline

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | [3] |

| Molecular Weight | 165.23 g/mol | [3] |

| IUPAC Name | 3-(2-methylpropoxy)aniline | [3] |

| CAS Number | 37532-43-7 | [3] |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Fragmentation Pathway

The electron ionization (EI) mass spectrum of 3-(2-Methylpropoxy)aniline is expected to show a molecular ion peak (M⁺) at m/z 165. The fragmentation pattern will likely be dominated by cleavages related to the isobutoxy and amino groups.

Caption: Predicted major fragmentation pathways for 3-(2-Methylpropoxy)aniline in EI-MS.

-

Molecular Ion (M⁺, m/z 165): The presence of a peak at m/z 165 would confirm the molecular weight of the compound.

-

Loss of the Isobutyl Radical (m/z 108): Cleavage of the C-O bond of the ether linkage can result in the loss of an isobutyl radical (•C₄H₉), leading to a fragment at m/z 108.

-

Loss of Isobutylene (m/z 109): A rearrangement reaction can lead to the loss of a neutral isobutylene molecule (C₄H₈), resulting in a fragment at m/z 109.

-

Isobutyl Cation (m/z 57): The formation of the isobutyl cation is also a likely fragmentation pathway, giving a prominent peak at m/z 57.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of 3-(2-Methylpropoxy)aniline in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 3-(2-Methylpropoxy)aniline will show distinct signals for the aromatic protons, the isobutoxy group protons, and the amine protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-(2-Methylpropoxy)aniline

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.2 - 7.2 | m | 4H |

| -NH₂ | 3.5 - 4.5 | br s | 2H |

| -OCH₂- | 3.7 | d | 2H |

| -CH(CH₃)₂ | 2.0 | m | 1H |

| -CH(CH₃)₂ | 1.0 | d | 6H |

-

Aromatic Protons (6.2 - 7.2 ppm): The four protons on the benzene ring will appear as a complex multiplet in this region. The electron-donating nature of both the amino and isobutoxy groups will shield these protons, shifting them upfield compared to benzene (7.34 ppm).[4]

-

Amine Protons (3.5 - 4.5 ppm): The two protons of the primary amine will likely appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration.[5] In the presence of D₂O, this signal will disappear due to proton exchange.

-

Isobutoxy Protons:

-

The two protons of the -OCH₂- group are expected to appear as a doublet around 3.7 ppm, coupled to the adjacent methine proton.

-

The methine proton (-CH(CH₃)₂) will be a multiplet around 2.0 ppm, coupled to the adjacent methylene and methyl protons.

-

The six equivalent protons of the two methyl groups will appear as a doublet around 1.0 ppm, coupled to the methine proton.

-

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-(2-Methylpropoxy)aniline

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | 148 |

| C-O | 160 |

| Aromatic C-H | 100 - 130 |

| Aromatic C (ipso to O) | 100 - 130 |

| Aromatic C (ipso to N) | 100 - 130 |

| -OCH₂- | 75 |

| -CH(CH₃)₂ | 29 |

| -CH(CH₃)₂ | 19 |

-

Aromatic Carbons: The carbon attached to the amino group (C-NH₂) is expected to be the most downfield of the aromatic carbons due to the electronegativity of nitrogen.[6] Conversely, the carbon attached to the oxygen of the ether (C-O) will also be significantly downfield.[7] The remaining aromatic carbons will appear in the typical aromatic region.

-

Aliphatic Carbons: The carbons of the isobutoxy group will appear in the aliphatic region of the spectrum, with the carbon directly attached to the oxygen (-OCH₂-) being the most downfield.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Methylpropoxy)aniline in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for 3-(2-Methylpropoxy)aniline

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300 - 3500 | Two bands, characteristic of a primary amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium intensity |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong, sharp |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to strong |

| C-O Stretch (Ether) | 1000 - 1300 | Strong, characteristic of an aryl alkyl ether |

| C-N Stretch (Amine) | 1250 - 1350 | Medium intensity |

-

N-H Stretching: The presence of a primary amine will give rise to two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[5][8]

-

C-H Stretching: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching.

-

C-O Stretching: A strong absorption band in the 1000-1300 cm⁻¹ region will be indicative of the C-O stretching of the aryl alkyl ether.[7]

-

C-N Stretching: A medium intensity band in the 1250-1350 cm⁻¹ region is expected for the C-N stretching of the aromatic amine.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of liquid or solid 3-(2-Methylpropoxy)aniline directly onto the ATR crystal.

-

Acquisition:

-

Obtain a background spectrum of the empty ATR accessory.

-

Acquire the sample spectrum by pressing the sample firmly against the crystal.

-

-

Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectral analysis of 3-(2-Methylpropoxy)aniline, as predicted in this guide, provides a detailed roadmap for its structural elucidation and characterization. The combination of mass spectrometry, ¹H and ¹³C NMR spectroscopy, and IR spectroscopy offers a powerful and synergistic approach to confirming the identity and purity of this compound. The provided protocols serve as a practical foundation for obtaining high-quality spectral data, enabling researchers and drug development professionals to confidently utilize this molecule in their applications.

References

-

Chegg. (2022, April 25). What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? Retrieved from [Link]

-

PubChem. 3-(2-Methylpropoxy)aniline. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Fiveable. Spectroscopy of Ethers. Retrieved from [Link]

-

PubChem. 3-(2-Methoxyethoxy)aniline. Retrieved from [Link]

-

PubChem. 3-Anilinopropionitrile. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. 1H proton nmr spectrum of methylamine. Retrieved from [Link]

-

PubChem. 3-[(5-Bromothiophen-2-yl)methylsulfonyl]aniline. Retrieved from [Link]

-

Wikipedia. Aniline. Retrieved from [Link]

-

ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved from [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

NIST WebBook. Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)-. Retrieved from [Link]

-

PMC - NIH. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. 13C nmr spectrum of methylamine. Retrieved from [Link]

-

IS NIR Spectra. Retrieved from [Link]

Sources

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. 3-(2-Methylpropoxy)aniline | C10H15NO | CID 6486608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Safety and Handling of 3-(Isobutoxy)aniline

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

3-(Isobutoxy)aniline , also known as m-isobutoxyaniline or 3-(2-methylpropoxy)aniline, is an aromatic amine intermediate used primarily as a scaffold in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural features—an electron-rich aniline ring coupled with a lipophilic isobutoxy tail—dictate its specific toxicological and physical hazards.[1]

Key Properties Table[1][6]

| Property | Value / Description | Relevance to Safety |

| CAS Number | 37532-43-7 | Unique identifier for inventory/waste tracking.[1] |

| Formula | C₁₀H₁₅NO | Molecular Weight: 165.23 g/mol .[1] |

| Appearance | Clear to pale yellow/brown liquid | Darkens upon oxidation; visual cue for degradation.[1] |

| Boiling Point | ~235–245°C (Predicted) | High boiler; low vapor pressure at RT, but hazardous aerosols if heated.[1] |

| Density | ~1.0–1.05 g/mL | Slightly denser than water; sinks in aqueous spills.[1] |

| Flash Point | > 100°C (Predicted) | Combustible Class IIIB .[1] Preheating required for ignition.[1] |

| Solubility | Low in water; High in DCM, EtOAc, DMSO | Lipophilicity facilitates rapid dermal absorption. |

Toxicological Assessment & Mechanism of Action[1]

While specific toxicological data for this isomer may be limited, it must be handled according to the Structure-Activity Relationship (SAR) profile of alkoxy-substituted anilines.[1]

Primary Hazard: Methemoglobinemia

Like its parent compound aniline, 3-(isobutoxy)aniline is a hematotoxin .[1] Upon entry into the bloodstream (via inhalation or skin absorption), it undergoes hepatic metabolism.[1]

-

Mechanism: The hepatic cytochrome P450 system oxidizes the amine to an N-hydroxylamine metabolite.[1] This reactive intermediate oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen, leading to tissue hypoxia and cyanosis.[1]

-

Symptoms: Blue discoloration of lips/nail beds (cyanosis), headache, dizziness, and tachycardia.[1]

Secondary Hazards[1]

-

Skin Sensitization: High potential to cause allergic contact dermatitis (ACD).[1]

-

Eye Damage: Basic amines can cause severe irritation or corneal opacity upon direct contact.[1]

-

Genotoxicity: Many aniline derivatives are suspected mutagens; treat as a potential carcinogen.[1]

Metabolic Activation Pathway (Diagram)

Caption: Mechanism of aniline-induced methemoglobinemia.[1] The lipophilic isobutoxy group enhances dermal absorption, accelerating the delivery of the toxin to the liver.

Risk Management & Hierarchy of Controls

Effective safety relies on a layered defense strategy.[1] Do not rely solely on PPE.[1][2]

Engineering Controls (Level 1)

-

Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .[1]

-

Closed Systems: For reactions >10g, use closed addition funnels or cannula transfers to prevent vapor release.[1]

-

Decontamination: Designated "Red Zone" trays for contaminated spatulas and glassware.

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard PPE | Enhanced PPE (Spill/High Risk) | Rationale |

| Hands | Double Nitrile Gloves (min 0.11mm) | Silver Shield / Laminate Film | Anilines permeate nitrile.[1] Change outer gloves every 15 mins or immediately upon splash.[1] |

| Eyes | Chemical Safety Goggles | Face Shield + Goggles | Prevent corneal damage from splashes.[1] |

| Body | Lab Coat (Cotton/Poly) | Tyvek® Coveralls | Prevent skin absorption through clothing.[1] |

| Respiratory | Fume Hood (Primary) | Full-face Respirator (ABEK Filter) | Required only if fume hood containment is breached or for spill cleanup.[1] |

Safety Workflow Diagram

Caption: Operational decision tree for scaling experiments with aniline derivatives.

Handling & Synthesis Protocols

Storage and Stability

-

Oxidation Sensitivity: Anilines oxidize readily.[1] Store under an inert atmosphere (Nitrogen or Argon) in amber glass.

-

Incompatibility: Segregate from strong oxidizers (e.g., permanganates, peroxides) and acids.[1] Reaction with strong acids is exothermic.[1]

-

Shelf Life: Re-test purity every 6 months. Darkening indicates oxidation but does not always imply significant degradation of the core structure.[1]

Spill Response Protocol

-

Evacuate: Clear the immediate area.

-

PPE Up: Don Silver Shield gloves and a respirator if outside a hood.[1]

-

Contain: Use sand or vermiculite.[1] Do not use sawdust (fire hazard with oxidizers/amines).[1]

-

Neutralize: Collect material and wash the surface with a dilute acid solution (e.g., 1M HCl) to convert the amine to its non-volatile salt form, followed by soap and water.[1]

First Aid (Specific to Anilines)

-

Skin Contact: IMMEDIATE washing with soap and water for 15 minutes.[1][3] Speed is critical to prevent absorption.[1]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

-

Methemoglobinemia Signs: If victim turns blue or complains of headache after exposure, transport to ER immediately.[1] Mention "Aniline Exposure" to medical staff so they consider Methylene Blue treatment.

References

Executive Summary: The Strategic Value of 3-Isobutoxyaniline

An In-depth Technical Guide to the Commercial Availability and Application of 3-(2-Methylpropoxy)aniline for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Methylpropoxy)aniline, also commonly known as 3-isobutoxyaniline. It is intended for researchers, medicinal chemists, and professionals in drug development who utilize substituted anilines as key building blocks in the synthesis of novel therapeutic agents and other advanced materials. This document delves into the commercial landscape, synthetic routes, practical applications, analytical characterization, and safety protocols associated with this versatile chemical intermediate.

Substituted anilines are foundational scaffolds in modern medicinal chemistry.[] The strategic placement of functional groups on the aniline ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. The 3-isobutoxy moiety, in particular, offers a valuable combination of moderate lipophilicity and steric bulk, which can be exploited to enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile and to probe the topology of protein binding pockets. While not a large-scale commodity chemical, 3-isobutoxyaniline is accessible as a research-grade building block and serves as a crucial starting material for generating compound libraries for hit-to-lead and lead optimization campaigns.[2][3]

Commercial Availability and Procurement

3-(2-Methylpropoxy)aniline is primarily available through specialized chemical suppliers that cater to the research and development sector. These companies typically offer a wide array of unique and functionalized molecules known as "building blocks," which are intended for laboratory-scale synthesis.[][2][3][4]

It is important to note that a dedicated CAS number for "3-(2-Methylpropoxy)aniline" is not consistently listed across major chemical databases. For procurement and literature searches, the synonym 3-isobutoxyaniline is more commonly used and recognized.

Table 1: Representative Supplier Landscape for 3-Isobutoxyaniline and Related Building Blocks

| Supplier Type | Typical Offerings | Purity Grades | Common Quantities |

| Specialty Building Block Providers | A diverse catalog of functionalized small molecules for medicinal chemistry. | >95% (confirmed by NMR and/or LC-MS) | 1g, 5g, 10g |

| Custom Synthesis Organizations | On-demand synthesis of specific derivatives and scale-up services. | As per client specification (e.g., >98%) | Milligrams to Kilograms |

| Major Chemical Catalogs | May list closely related analogs, such as 3-ethoxyaniline or 3-methoxyaniline. | Reagent grade, >97% | 25g, 100g, 500g |

Researchers seeking to procure 3-isobutoxyaniline should direct their inquiries to vendors specializing in chemical building blocks for drug discovery.[2][3] These suppliers often provide detailed analytical data, such as ¹H NMR and LC-MS spectra, to validate the identity and purity of their products.[2]

Key Synthetic Pathways

The synthesis of 3-isobutoxyaniline can be approached through two primary and reliable strategies, both of which are common in industrial and academic laboratories. The choice of method often depends on the availability and cost of the starting materials.

Route 1: Williamson Ether Synthesis from 3-Aminophenol

This is arguably the most direct approach. It involves the O-alkylation of 3-aminophenol with an appropriate isobutyl electrophile. 3-Aminophenol itself is a readily available starting material, prepared by the reduction of 3-nitrophenol or from resorcinol.[5][6][7]

Protocol 1: Synthesis of 3-Isobutoxyaniline via Williamson Ether Synthesis

-

Dissolution and Deprotonation: Dissolve 3-aminophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq), to the solution at room temperature to deprotonate the phenolic hydroxyl group. The phenoxide is a much more potent nucleophile than the aniline nitrogen under these conditions.

-

Alkylation: Add isobutyl bromide or isobutyl iodide (1.1-1.2 eq) to the reaction mixture.

-

Heating: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the 3-aminophenol is consumed.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 3-isobutoxyaniline.

Caption: Williamson ether synthesis of 3-isobutoxyaniline.

Route 2: Reduction of 3-Isobutoxynitrobenzene

This alternative two-step route begins with the etherification of 3-nitrophenol, followed by the reduction of the nitro group. This pathway can be advantageous if 3-nitrophenol is a more economical starting material than 3-aminophenol.

Protocol 2: Synthesis via Nitro-Group Reduction

-

Etherification: Synthesize 3-isobutoxynitrobenzene by reacting 3-nitrophenol with isobutyl bromide in the presence of a base (e.g., K₂CO₃) in DMF, following a similar procedure to Protocol 1.

-

Reduction: Dissolve the resulting 3-isobutoxynitrobenzene in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a hydrogenation catalyst, such as palladium on carbon (Pd/C, 5-10 mol%) or tin(II) chloride (SnCl₂).

-

Hydrogenation: If using Pd/C, subject the mixture to a hydrogen atmosphere (from a balloon to several bars of pressure) and stir vigorously until the reaction is complete. If using SnCl₂, the reduction is typically carried out in the presence of concentrated hydrochloric acid.

-

Filtration and Work-up: For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst. For the SnCl₂ reduction, neutralize the acidic mixture with a base (e.g., NaOH) and extract the product.

-

Purification: The crude product is then purified as described in Protocol 1.

Sources

- 2. chembridge.com [chembridge.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Isoquinoline - Heteroaromatics - Building Blocks - Organic Chemistry [3asenrise.com]

- 5. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. 3-Aminophenol synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Regioselective Synthesis of 3-Isobutoxyaniline

Executive Summary

The synthesis of 3-isobutoxyaniline (CAS: 41505-93-1, also known as m-isobutoxyaniline) presents a classic chemoselectivity challenge in organic synthesis. The starting material, 3-aminophenol , contains two nucleophilic centers: the hard nucleophile (amine,

Direct alkylation with isobutyl halides typically yields a heterogeneous mixture of

This guide details a Protection-Deprotection Strategy (The "Gold Standard") to ensure exclusive

Retrosynthetic Analysis & Strategy

The logical disconnection reveals that the ether linkage is the strategic bond to form. However, the amine must be "switched off" during this formation.

The Chemoselectivity Problem

-

Path A (Direct Alkylation): 3-Aminophenol + Isobutyl Bromide

Mixture of -

Path B (Protection Route): 3-Aminophenol

3-Acetamidophenol

Reaction Pathway Diagram

Figure 1: Strategic pathway for the regioselective synthesis of 3-isobutoxyaniline.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be controlled:

| Parameter | Specification | Scientific Rationale |

| Stoichiometry (Step 1) | Acetic Anhydride (1.1 eq) | Slight excess ensures complete amine protection without di-acetylation. |

| Base Choice (Step 2) | Potassium Carbonate ( | Anhydrous |

| Solvent (Step 2) | DMF or Acetone | Polar aprotic solvents enhance the nucleophilicity of the phenoxide ion, accelerating the |

| Alkyl Halide | Isobutyl Bromide | Bromide provides a better leaving group balance than chloride (too slow) or iodide (too expensive/unstable). |

Detailed Experimental Protocol

Step 1: Chemoselective -Acetylation

Objective: Mask the amine functionality.

-

Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with 3-aminophenol (10.9 g, 100 mmol) and water (100 mL).

-

Addition: While stirring vigorously at room temperature, add acetic anhydride (11.2 g, 110 mmol) dropwise over 15 minutes.

-

Note: The reaction is exothermic. If the temperature rises above 40°C, cool with an ice bath.

-

-

Reaction: Stir for 1 hour. The solution will likely become a slurry as the product precipitates.

-

Workup: Cool the mixture to 0-5°C. Filter the white solid. Wash with cold water (

mL). -

Drying: Dry in a vacuum oven at 60°C.

-

Expected Yield: >90%[1]

-

Product: 3-Acetamidophenol (White solid).

-

Step 2: -Alkylation (Williamson Ether Synthesis)

Objective: Install the isobutyl group on the oxygen.

-

Setup: In a 250 mL RBF equipped with a reflux condenser, dissolve 3-acetamidophenol (7.55 g, 50 mmol) in anhydrous DMF (50 mL).

-

Deprotonation: Add anhydrous potassium carbonate (

, 10.35 g, 75 mmol). Stir for 15 minutes at room temperature. -

Alkylation: Add isobutyl bromide (1-bromo-2-methylpropane, 8.22 g, 60 mmol).

-

Reflux: Heat the mixture to 80-90°C for 6-8 hours.

-

IPC (In-Process Control): Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting phenol spot should disappear.

-

-

Quench: Pour the reaction mixture into ice water (200 mL). The product should precipitate.[2]

-

Isolation: Filter the solid. If an oil forms, extract with ethyl acetate (

mL), wash with brine, dry over-

Product: 3-Isobutoxyacetanilide.

-

Step 3: Amide Hydrolysis

Objective: Remove the acetyl group to reveal the target amine.

-

Setup: Dissolve the crude intermediate from Step 2 in Ethanol (30 mL) and 6M HCl (20 mL).

-

Reflux: Heat to reflux (approx. 85°C) for 4 hours.

-

Neutralization: Cool to room temperature. Carefully adjust pH to ~10 using 20% NaOH solution.

-

Extraction: Extract the free amine with Dichloromethane (DCM) (

mL). -

Purification: Dry the organic layer over

, filter, and concentrate in vacuo.-

Final Purification: If necessary, purify via vacuum distillation or column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Workflow Visualization

Figure 2: Operational workflow for the isolation and purification of the intermediate and final product.

Analytical Validation

To confirm the identity of the synthesized 3-isobutoxyaniline, compare spectral data against the following expected values:

-

NMR (400 MHz,

- 7.05 (t, 1H, Ar-H)

- 6.25-6.35 (m, 3H, Ar-H)

-

3.68 (d, 2H,

-

3.50 (br s, 2H,

-

2.05 (m, 1H,

-

1.02 (d, 6H,

-

Physical State: Pale yellow to colorless oil (darkens upon air exposure).

-

Mass Spectrometry (ESI+):

.

Safety & Industrial Considerations

-

Genotoxicity: Anilines are potential genotoxins. All handling should occur within a fume hood using nitrile gloves.

-

Exotherms: The acetylation step (Step 1) is highly exothermic. On a large scale, controlled addition of acetic anhydride is critical to prevent thermal runaway.

-

Solvent Recovery: DMF is toxic and difficult to remove. For industrial scaling, Methyl Isobutyl Ketone (MIBK) or Toluene (using Phase Transfer Catalysis) may be preferred over DMF to simplify solvent recovery [1].

References

-

Selective Alkylation Strategies

-

General Synthesis of Alkoxyanilines

-

Title: Method for producing O-alkylated cyclic aminoalcohols (and related phenol ethers).[5]

- Source: US P

- Context: Describes the base-promoted alkylation of phenolic oxygens in the presence of nitrogen.

- URL

-

-

3-Aminophenol Properties

Sources

- 1. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 2. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents [patents.google.com]

- 6. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]

- 9. US5202488A - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]

3-(Isobutoxy)aniline: A Strategic Ether-Linked Building Block in Medicinal Chemistry

[1]

Executive Summary

3-(Isobutoxy)aniline (also known as 3-(2-methylpropoxy)aniline) is a meta-substituted aniline derivative characterized by a lipophilic isobutyl ether tail.[1] Unlike simple methoxy or ethoxy analogs, the isobutoxy group provides a specific steric bulk and lipophilicity profile (

Chemical Profile & Physical Properties[2][3][4]

| Property | Data |

| CAS Number | 37532-43-7 |

| IUPAC Name | 3-(2-methylpropoxy)aniline |

| Molecular Formula | |

| Molecular Weight | 165.23 g/mol |

| Appearance | Pale yellow to brown oil/low-melting solid |

| Boiling Point | ~280°C (Predicted) |

| LogP | ~2.54 (Predicted) |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 2 (Ether Oxygen, Amine Nitrogen) |

Synthesis & Manufacturing Routes

To ensure high regioselectivity and avoid N-alkylation side products, the Nitro-Reduction Route is the industry standard over direct alkylation of aminophenols.[1]

Optimized Synthetic Pathway (The Nitro Route)

This route guarantees that the alkylation occurs exclusively at the oxygen atom before the amine is generated.

-

Step 1: O-Alkylation. 3-Nitrophenol is reacted with 1-bromo-2-methylpropane (isobutyl bromide) in the presence of Potassium Carbonate (

) in DMF or Acetone.[1] -

Step 2: Nitro Reduction. The resulting 1-isobutoxy-3-nitrobenzene is reduced using Hydrogen gas (

) over Palladium on Carbon (Pd/C) or Iron/Ammonium Chloride (

Synthesis Workflow Diagram

Figure 1: High-fidelity synthesis route avoiding N-alkylation by utilizing a nitro-precursor.

Medicinal Chemistry Applications

The 3-isobutoxy moiety is not merely a passive linker; it acts as a hydrophobic anchor .[1] In drug design, replacing a methoxy group with an isobutoxy group often results in a "magic methyl" effect where potency increases due to better van der Waals contact within a hydrophobic pocket.

Key Therapeutic Areas

-

Kinase Inhibitors (CDK/MAPK): The isobutoxy tail can occupy the hydrophobic "back pocket" of the ATP binding site, improving selectivity over other kinases.

-

GPCR Agonists (Prostaglandin/Glaucoma): Patents indicate the use of 3-isobutoxyphenyl moieties in Prostaglandin F (FP) agonists, where the ether tail mimics the lipophilic chains of endogenous arachidonic acid metabolites.

-

Proteasome Inhibitors: Used as a P3 or P4 capping group to tune the solubility and cell permeability of peptide boronic acids.

Structural Activity Relationship (SAR) Logic

Figure 2: Pharmacophore mapping of the 3-isobutoxyaniline scaffold.

Experimental Protocols

Protocol A: General Amide Coupling (Drug Scaffold Synthesis)

Use this protocol to attach the aniline to a carboxylic acid core (e.g., for kinase inhibitor synthesis).

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)[1]

-

3-Isobutoxyaniline (1.1 equiv)[1]

-

HATU (1.2 equiv) or EDCI/HOBt[1]

-

DIPEA (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or DCM

Step-by-Step:

-

Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen. Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester.

-

Addition: Add 3-isobutoxyaniline dropwise.

-

Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass = Acid Mass + 165.23 - 18.02).[1]

-

Workup: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). Dry over -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Quality Control (NMR Identification)

Safety & Handling

-

Hazards: Like most anilines, 3-isobutoxyaniline is toxic if swallowed, inhaled, or absorbed through the skin. It may cause skin sensitization and methemoglobinemia upon chronic exposure.

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dark place to prevent oxidation (browning).

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

-

PubChem. "3-(2-methylpropoxy)aniline Compound Summary."[1] National Library of Medicine. Link

-

Bavinton, E. (2022).[2] "Fragment-based discovery of Arginine isosteres... and proteasome inhibitors."[1] University of Southampton Doctoral Thesis. (Describing 3-isobutoxyphenyl moieties in boronic acid inhibitors). Link

-

Google Patents. "Pharmaceutical composition for treating or preventing glaucoma (WO2010113957A1)." Patentscope. (Cites 3-isobutoxyphenyl group as a key substituent for PG agonists).[1] Link

-

BLD Pharm. "3-Isobutoxyaniline MSDS and Product Data." BLD Pharm Catalog. Link

Methodological & Application

3-(2-Methylpropoxy)aniline NMR spectral analysis

Application Note: NMR Spectral Analysis & Characterization Protocol for 3-(2-Methylpropoxy)aniline

Abstract

This technical note provides a comprehensive guide for the structural validation of 3-(2-methylpropoxy)aniline (also known as 3-isobutoxyaniline) using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1] Accurate characterization requires distinguishing the specific isobutyl ether linkage from isomeric forms (e.g., sec-butoxy or n-butoxy) and verifying the meta-substitution pattern of the aniline ring.[1] This guide details sample preparation, solvent selection (CDCl₃ vs. DMSO-d₆), and signal assignment logic.[1]

Introduction & Chemical Context

3-(2-Methylpropoxy)aniline (

Key Structural Features for NMR Analysis:

-

Isobutyl Group: A characteristic doublet-septet-doublet pattern that distinguishes it from linear or secondary alkyl chains.

-

1,3-Disubstituted Benzene: The meta relationship between the amine (

) and the ether (

Experimental Protocol

Reagents and Equipment

-

Analyte: >98% purity 3-(2-methylpropoxy)aniline (check for oxidation; dark color indicates degradation).

-

Solvents:

-

Instrument: 400 MHz or higher field strength recommended to resolve aromatic coupling.[1]

Sample Preparation Workflow

Proper sample concentration is vital to prevent aggregation-induced broadening of the amine peak.[1]

Figure 1: Standardized sample preparation workflow for 1H NMR analysis of aniline derivatives.

Spectral Analysis: ^1H NMR (400 MHz, CDCl₃)

The spectrum is divided into three distinct regions: Aliphatic (Isobutyl), Amine (Exchangeable), and Aromatic.[1]

Assignment Table

| Region | Shift (δ, ppm) | Multiplicity | Integration | Coupling ( | Assignment | Structural Note |

| Aliphatic | 0.98 - 1.02 | Doublet (d) | 6H | ~6.7 | Geminal methyls | |

| Aliphatic | 2.05 - 2.15 | Septet (m) | 1H | ~6.7 | Methine (Isobutyl) | |

| Aliphatic | 3.68 - 3.72 | Doublet (d) | 2H | ~6.5 | Ether methylene | |

| Amine | 3.50 - 4.00 | Broad Singlet | 2H | - | Shift varies w/ conc.[1] | |

| Aromatic | 6.20 - 6.25 | Triplet/M | 1H | ~2.2 | Ar-H2 | Shielded (Ortho to 2 EDGs) |

| Aromatic | 6.28 - 6.35 | DD | 2H | ~8.0, 2.0 | Ar-H4, H6 | Ortho to one EDG, Para to other |

| Aromatic | 7.00 - 7.08 | Triplet (t) | 1H | ~8.0 | Ar-H5 | Meta to both EDGs (Deshielded) |

Detailed Mechanistic Analysis

A. The "Isobutyl Signature" (0.9 - 3.8 ppm):

The isobutyl group provides a self-validating pattern. You must observe a clean doublet for the

-

Differentiation: If this peak were a triplet, it would indicate an n-butyl chain (

).[1] If it were a multiplet/sextet, it would indicate sec-butoxy.[1] The doublet at ~3.7 ppm confirms the isobutyl connectivity.[1]

B. The Aromatic Region (6.0 - 7.2 ppm): The 1,3-substitution pattern creates a specific shielding effect.

-

H2 (Position 2): This proton sits between the alkoxy and amino groups.[1] Both groups are Electron Donating Groups (EDGs) by resonance. Consequently, H2 is the most electron-rich and typically appears as the most upfield aromatic signal (~6.2 ppm), often as a narrow triplet due to small meta-couplings (

) to H4 and H6.[1] -

H5 (Position 5): This proton is meta to both EDGs.[1] Resonance effects cannot effectively place electron density at this position.[1] Therefore, H5 is the most deshielded (downfield) aromatic proton, appearing as a pseudo-triplet around 7.05 ppm (

, ortho-coupling to H4/H6).[1]

Spectral Analysis: ^{13}C NMR (100 MHz, CDCl₃)

Carbon NMR confirms the skeleton.[1] Key diagnostic peaks include the ipso-carbons bearing the heteroatoms.[1]

| Shift (δ, ppm) | Carbon Type | Assignment | Note |

| 19.2 | Isobutyl Methyls | Equivalent carbons | |

| 28.3 | Isobutyl Methine | ||

| 74.5 | Ether Carbon | Diagnostic for O-alkyl | |

| 101.5 | Ar-CH | C2 (Between O/N) | Highly shielded |

| 105.0 | Ar-CH | C4 | Ortho to NH2 |

| 108.2 | Ar-CH | C6 | Ortho to OR |

| 130.1 | Ar-CH | C5 | Meta position |

| 147.8 | Ar-C (Quat) | C-NH2 | Ipso-amino |

| 160.5 | Ar-C (Quat) | C-O | Ipso-ether |

Advanced Verification (2D NMR)

To definitively prove the structure, run a COSY (Correlation Spectroscopy) experiment.[1]

Figure 2: COSY correlation logic.[1][2] The lack of strong coupling to the H2 proton is a hallmark of the meta-substituted pattern.[1]

Troubleshooting & Quality Control

-

Broad NH2 Peak: If the amine peak is extremely broad or invisible, it is likely due to proton exchange with trace water or acidic impurities in the

.[1] -

Extra Doublets: If you see a doublet around 1.2 ppm and a quartet around 3.5 ppm, your sample contains residual Ethanol (common from recrystallization).[1]

-

Oxidation: Aniline derivatives oxidize easily.[1] New multiplets in the 6.5-7.5 ppm region often indicate the formation of azo-dimers or quinone-imines.[1]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for additivity rules and coupling constants).

-

SDBS Database. (2023).[1] Spectral Database for Organic Compounds, SDBS.[1] AIST Japan.[1] Available at: [Link] (Source for general aniline and butyl ether fragment shifts).[1]

-

PubChem Compound Summary. (2023). 3-isobutoxyaniline.[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

-

Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link] (For identifying solvent peaks).

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of 3-(2-Methylpropoxy)aniline using ESI-LC-MS/MS

Abstract

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of 3-(2-Methylpropoxy)aniline, a key aromatic amine intermediate. Given the importance of structural confirmation and purity assessment in pharmaceutical and chemical synthesis, robust analytical methods are paramount. This document details two core mass spectrometry-based protocols: 1) Direct Infusion Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for rapid molecular weight confirmation and structural elucidation via fragmentation analysis, and 2) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification and impurity profiling. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducible results.

Introduction

Aniline and its derivatives are foundational building blocks in the synthesis of numerous industrial and pharmaceutical compounds.[1] 3-(2-Methylpropoxy)aniline, also known as 3-isobutoxyaniline, is an important intermediate whose identity and purity must be rigorously controlled. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and specificity for molecular weight determination and structural characterization.[1]

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of moderately polar and thermally labile molecules like anilines by transferring them from solution to the gas phase as intact protonated ions ([M+H]⁺).[2][3] When coupled with tandem mass spectrometry (MS/MS), ESI facilitates collision-induced dissociation (CID), providing characteristic fragmentation patterns that serve as a molecular fingerprint.[4] For complex mixtures or trace-level quantification, the separation power of liquid chromatography (LC) is integrated, creating a powerful LC-MS/MS platform.[5][6] This guide presents detailed, field-proven protocols for applying these techniques to 3-(2-Methylpropoxy)aniline.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is the first step in robust method development.

| Property | Value | Source |

| IUPAC Name | 3-(2-methylpropoxy)aniline | PubChem[7] |

| Molecular Formula | C₁₀H₁₅NO | PubChem[7] |

| Average Molecular Weight | 165.23 g/mol | PubChem[7] |

| Monoisotopic Mass | 165.115364 Da | PubChem[7] |

| Structure |  | PubChem[7] |

| Key Feature | Basic amino group (-NH₂) amenable to positive mode ESI | N/A |

Part I: Qualitative Analysis by Direct Infusion ESI-MS/MS

Objective & Rationale

The primary goal of this protocol is to rapidly confirm the molecular weight of 3-(2-Methylpropoxy)aniline and to characterize its intrinsic fragmentation behavior. Direct infusion analysis is employed as a quick, efficient method to obtain a clean mass spectrum of a purified sample without chromatographic interference. The basicity of the aniline functional group makes it highly suitable for protonation in positive ion mode ESI, yielding a strong signal for the precursor ion [M+H]⁺. Subsequent MS/MS analysis of this ion provides a reproducible fragmentation signature crucial for unequivocal identification.

Protocol: Direct Infusion Analysis

-

Sample Preparation:

-

Prepare a stock solution of 1 mg/mL 3-(2-Methylpropoxy)aniline in HPLC-grade methanol.

-

Create a working solution by diluting the stock solution to 1-10 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.[1]

-

Causality: The addition of formic acid is critical to lower the pH of the solution, which promotes the protonation of the basic nitrogen atom on the aniline ring, significantly enhancing the formation and signal intensity of the target [M+H]⁺ ion.[1]

-

-

Instrumentation & Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.

-

Infusion: Infuse the working solution directly into the ESI source at a constant flow rate of 5-10 µL/min using a syringe pump.

-

ESI Source Parameters: The following are typical starting parameters and must be optimized for the specific instrument used.

-

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | The basic amine group readily accepts a proton. |

| Capillary Voltage | +3.5 to +4.5 kV | Creates the electrical field necessary for the electrospray process.[4] |

| Nebulizing Gas (N₂) Flow | 1.0 - 1.5 L/min | Assists in the formation of a fine spray of charged droplets.[8] |

| Drying Gas (N₂) Flow | 8 - 12 L/min | Promotes solvent evaporation from the charged droplets.[4] |

| Drying Gas Temperature | 250 - 350 °C | Aids in desolvation to release gas-phase ions.[8] |

| MS Scan Range | m/z 50 - 300 | To cover the precursor ion and its expected fragments. |

-

MS/MS Fragmentation Protocol:

-

Acquire a full scan MS spectrum to identify the protonated molecular ion, [M+H]⁺, at m/z 166.12.

-

Select this m/z 166.12 ion as the precursor for Collision-Induced Dissociation (CID).

-

Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum. The optimal energy will balance precursor ion depletion with the production of informative fragment ions.

-

Expected Results and Fragmentation Pathway

The fragmentation of protonated 3-(2-Methylpropoxy)aniline is predictable based on its structure. The primary fragmentation pathways involve the cleavage of the isobutoxy side chain.

Table of Expected Ions:

| m/z (Theoretical) | Ion Formula | Description |

| 166.1230 | [C₁₀H₁₆NO]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 110.0600 | [C₆H₈NO]⁺ | Loss of isobutene (C₄H₈, 56.06 Da) via McLafferty-type rearrangement |